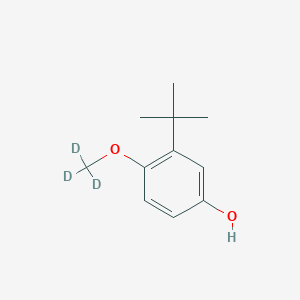

2-tert-Butyl-4-hydroxyanisole-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-4-(trideuteriomethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3/i4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOYOUMVYICGCA-GKOSEXJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-tert-Butyl-4-hydroxyanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3), a deuterated isotopologue of the widely used antioxidant, butylated hydroxyanisole (BHA). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies. The guide covers the core chemical properties, synthesis, and analytical methodologies, as well as the known biological effects and mechanisms of action of its non-deuterated counterpart, BHA. Detailed experimental protocols and data are presented to facilitate its application in research settings, particularly in pharmacokinetic and metabolic studies where it serves as an invaluable internal standard.

Introduction

This compound is the deuterium-labeled form of 2-tert-butyl-4-hydroxyanisole (B1682940), a major isomer of the synthetic antioxidant butylated hydroxyanisole (BHA). BHA is extensively used as a preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation of fats and oils.[1] The deuteration of the methoxy (B1213986) group in this compound makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[2][3] Its increased mass allows for clear differentiation from the endogenous or unlabeled analyte, thereby improving the accuracy and precision of analytical methods.[2][3] This guide will delve into the specific chemical properties of the deuterated compound, alongside relevant information from its well-studied non-deuterated analog.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. Data for the non-deuterated form (2-tert-Butyl-4-hydroxyanisole) is also provided for comparison, as specific experimental data for the deuterated compound is limited.

Table 1: Core Chemical Properties

| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |

| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 183.26 g/mol | 180.24 g/mol |

| CAS Number | 1794892-02-6 | 88-32-4 |

| IUPAC Name | 2-tert-butyl-4-(methoxy-d3)phenol | 2-tert-butyl-4-methoxyphenol |

| Synonyms | BHA-d3, 3-tert-Butyl-4-methoxyphenol-d3 | 2-BHA, 3-tert-Butyl-4-methoxyphenol |

Table 2: Physical Properties

| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |

| Appearance | Waxy solid (inferred from BHA) | White to yellowish waxy solid |

| Melting Point | Not available | 48-55 °C |

| Boiling Point | Not available | 264-270 °C |

| Solubility | Not available | Insoluble in water; soluble in ethanol, acetone, DMSO, fats, and oils[4] |

| Isotopic Purity | ≥98 atom % D | N/A |

| Chemical Purity | ≥97% | ≥98.5% |

Synthesis and Manufacturing

A general synthesis strategy for the non-deuterated 2-tert-butyl-4-hydroxyanisole is as follows:

-

Reaction Setup : p-Methoxyphenol is reacted with tert-butanol (B103910) or isobutylene (B52900) in the presence of a catalyst.

-

Catalyst : Acidic catalysts such as phosphoric acid, sulfuric acid, or solid acid catalysts like hydrogen Y molecular sieves are commonly employed.[5]

-

Solvent : A non-polar solvent such as hexane (B92381) may be used.

-

Reaction Conditions : The reaction is typically carried out at elevated temperatures (e.g., 80-180 °C).[5]

-

Purification : The resulting mixture of 2- and 3-isomers is then purified, often by distillation or chromatography, to isolate the 2-tert-butyl-4-hydroxyanisole.

To synthesize the deuterated compound, a common strategy would be to use a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), to introduce the trideuteromethyl group onto the corresponding phenol (B47542) precursor.

Analytical Methods

This compound is primarily used as an internal standard in chromatographic and mass spectrometric methods for the quantification of BHA in various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the quantification of BHA, where BHA-d3 serves as an ideal internal standard.

Experimental Protocol: Quantification of BHA in Biological Samples

-

Sample Preparation :

-

To 1 mL of plasma or homogenized tissue, add a known concentration of this compound (e.g., 100 ng/mL) as the internal standard.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and isopropanol).

-

Vortex and centrifuge the sample to separate the organic and aqueous layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen. .

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[6]

-

-

LC-MS/MS Conditions :

-

LC Column : A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.[7]

-

Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

-

Mass Spectrometry : Electrospray ionization (ESI) in negative ion mode is often used.[7]

-

MRM Transitions :

-

BHA: m/z 179.1 → 164.1

-

BHA-d3: m/z 182.1 → 167.1

-

-

dot

Caption: Workflow for BHA quantification using BHA-d3.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR : The proton NMR spectrum of the non-deuterated compound would show characteristic signals for the aromatic protons, the tert-butyl protons, and the methoxy protons. In the deuterated analog, the signal corresponding to the methoxy protons would be absent.

-

¹³C NMR : The carbon NMR would show distinct signals for each carbon atom in the molecule.

-

²H NMR : Deuterium NMR would show a signal corresponding to the deuterated methoxy group.

Biological Activity and Mechanism of Action

The biological activity of this compound is expected to be very similar to that of its non-deuterated counterpart, BHA. The primary biological effect of BHA is its antioxidant activity.

Antioxidant Mechanism and the Nrf2 Signaling Pathway

BHA exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Mechanism of Action:

-

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.

-

BHA and its metabolites can react with cysteine residues on Keap1, leading to a conformational change in Keap1.[2]

-

This conformational change prevents Keap1 from binding to Nrf2, thus inhibiting Nrf2 degradation.

-

Stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes.

-

This leads to the upregulation of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).[8] These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and electrophilic carcinogens.

dot

References

- 1. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-tert-Butyl-4-hydroxyanisole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-tert-Butyl-4-hydroxyanisole-d3. The synthesis is strategically designed in two main stages: the selective synthesis of the precursor, 2-tert-Butyl-4-hydroxyanisole, followed by the deuteration of the methoxy (B1213986) group. This methodology is tailored to circumvent the common issue of isomeric mixtures often encountered in the production of butylated hydroxyanisole (BHA) derivatives.

I. Synthesis of 2-tert-Butyl-4-hydroxyanisole (Precursor)

The selected pathway for the synthesis of the non-deuterated precursor, 2-tert-Butyl-4-hydroxyanisole, involves the methoxylation of 4-bromo-2-tert-butylphenol. This method is advantageous as it selectively yields the desired 2-tert-butyl isomer, thus avoiding the challenging separation from the 3-tert-butyl isomer that is a common byproduct in other synthetic routes, such as the direct alkylation of 4-hydroxyanisole.[1]

Experimental Protocol: Methoxylation of 4-bromo-2-tert-butylphenol[1]

Materials:

-

4-bromo-2-tert-butylphenol

-

Sodium methoxide (B1231860) (CH₃ONa) solution in methanol (B129727) (e.g., 30%)

-

Copper catalyst (e.g., anhydrous CuCO₃·Cu(OH)₂)

-

Sodium sulfite (B76179) (Na₂SO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (CH₃OH)

-

Hydrobromic acid (HBr) solution (e.g., 48%)

-

Distilled water

-

Nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Heating mantle with magnetic stirrer

-

Distillation apparatus

-

Thermometer

-

Separatory funnel

Procedure:

-

To a three-necked flask, add a 30% solution of sodium methoxide in methanol.

-

To this solution, add 4-bromo-2-tert-butylphenol, the copper catalyst, anhydrous sodium sulfite, and a catalytic amount of N,N-dimethylformamide.

-

Heat the mixture under a nitrogen atmosphere to a temperature range of 85-95°C.

-

Distill off the methanol over a period of approximately 4.5 hours.

-

After distillation, add distilled water to the remaining mixture. An exothermic reaction will occur.

-

Neutralize the reaction mixture to a pH of 7 with a 48% hydrobromic acid solution at a temperature of 70-75°C.

-

The organic layer containing the product can then be separated. Further purification can be achieved through distillation or recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Purity of 2-tert-Butyl-4-hydroxyanisole | >99% | [1] |

II. Deuteration of 2-tert-Butyl-4-hydroxyanisole

The deuteration of 2-tert-Butyl-4-hydroxyanisole is achieved through a Williamson ether synthesis. This classic and reliable method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack a deuterated methylating agent, such as deuterated methyl iodide (CD₃I). This reaction specifically introduces the deuterium (B1214612) label onto the methoxy group, yielding the final product, this compound, with the IUPAC name 3-(tert-butyl)-4-(methoxy-d3)phenol.[2]

Experimental Protocol: Williamson Ether Synthesis for Deuteromethylation

Materials:

-

2-tert-Butyl-4-hydroxyanisole

-

A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

Deuterated methyl iodide (CD₃I)

-

Anhydrous aprotic solvent (e.g., acetone, acetonitrile, or N,N-dimethylformamide)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-tert-Butyl-4-hydroxyanisole in the chosen anhydrous aprotic solvent.

-

Add the strong base portion-wise to the solution at room temperature and stir for approximately 30 minutes to an hour to ensure complete deprotonation to the phenoxide.

-

Cool the reaction mixture in an ice bath and add deuterated methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Quantitative Data:

| Parameter | Expected Value |

| Reaction Yield | High |

| Deuterium Incorporation | >98% |

III. Characterization Data

Spectroscopic Data for 2-tert-Butyl-4-hydroxyanisole (Non-deuterated)

The following table summarizes the key mass spectrometry peaks for the non-deuterated precursor.

| m/z | Interpretation | Reference |

| 180 | Molecular Ion [M]⁺ | [3][4] |

| 165 | [M - CH₃]⁺ | [3][4] |

| 137 | [M - C₃H₇]⁺ | [3] |

Expected Spectroscopic Data for this compound

Mass Spectrometry:

The electron ionization mass spectrum of the deuterated product is expected to show a molecular ion peak at m/z 183, which is 3 mass units higher than the non-deuterated analog due to the three deuterium atoms in the methoxy group. The fragmentation pattern would also shift accordingly. For instance, the loss of the deuterated methyl group would result in a peak at m/z 165, similar to the non-deuterated compound.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to be very similar to its non-deuterated counterpart, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃), which typically appears around 3.8 ppm.

¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the carbon of the deuterated methoxy group (O-CD₃) will exhibit a multiplet due to coupling with deuterium (a spin-1 nucleus), and its chemical shift may be slightly different from the non-deuterated analog.

IV. Visualizations

Synthesis Pathway Diagram

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Deuteration

Caption: Experimental workflow for the deuteromethylation step.

References

An In-Depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 for Researchers and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (BHA-d3) is the deuterium-labeled analogue of 2-tert-butyl-4-hydroxyanisole (B1682940), a primary isomer of the widely used synthetic antioxidant butylated hydroxyanisole (BHA). In the realms of pharmaceutical research, drug development, and analytical sciences, BHA-d3 serves as an invaluable tool, primarily utilized as an internal standard for the precise quantification of BHA in complex biological and food matrices.[1][2][3][4] The incorporation of three deuterium (B1214612) atoms in the methoxy (B1213986) group provides a distinct mass shift without significantly altering the physicochemical properties, making it an ideal candidate for mass spectrometry-based analytical methods.[5][6][7][8][9][10][11] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical applications, and biological interactions of this compound.

Chemical and Physical Properties

This compound is a stable, non-radioactive isotopologue of 2-tert-butyl-4-hydroxyanisole. The key quantitative data for both the deuterated and non-deuterated forms are summarized in the table below for easy comparison.

| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |

| IUPAC Name | 2-tert-butyl-4-(methoxy-d3)phenol | 2-tert-butyl-4-methoxyphenol |

| Synonyms | BHA-d3, 2-BHA-d3 | 2-BHA, 3-tert-Butyl-4-methoxyphenol |

| CAS Number | 1794892-02-6 | 88-32-4[12][13] |

| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂[12][13] |

| Molecular Weight | 183.28 g/mol | 180.24 g/mol [12] |

| Appearance | White to off-white solid (predicted) | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile (B52724), DMSO) | Soluble in organic solvents, insoluble in water |

Synthesis of this compound

Proposed Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reactant Preparation: In a round-bottom flask, dissolve 2-tert-butylhydroquinone in a suitable polar aprotic solvent such as acetone.

-

Addition of Base: Add a slight molar excess of a mild base, for example, potassium carbonate (K₂CO₃), to the solution.

-

Deuteromethylation: While stirring, add a stoichiometric equivalent of deuterated methyl iodide (CD₃I) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and allow it to react for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: The crude product is then purified using column chromatography on silica (B1680970) gel with an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired this compound isomer.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on the known data for the non-deuterated compound and the effects of deuterium substitution.

¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of 2-tert-butyl-4-hydroxyanisole, with the key difference being the absence of the singlet corresponding to the methoxy protons (O-CH₃) which is typically observed around 3.8 ppm.

¹³C NMR: The ¹³C NMR spectrum will also be similar to the non-deuterated analogue. The carbon of the deuterated methoxy group (CD₃) will exhibit a multiplet with a lower intensity due to coupling with deuterium and the characteristic triplet of triplets for a CD₃ group might be observed with high-resolution instruments.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 183, which is 3 mass units higher than the non-deuterated compound (m/z 180). The fragmentation pattern is expected to be similar, with key fragments showing a +3 Da shift if they retain the deuterated methoxy group. A prominent fragment for the non-deuterated compound is the loss of a methyl group ([M-15]⁺) to give an ion at m/z 165. For the deuterated compound, the loss of a CD₃ group ([M-18]⁺) would result in an ion at m/z 165.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of BHA in various matrices.

GC-MS Method for BHA Analysis in Biological Samples

This protocol is adapted from a method used for the determination of BHA and its metabolites in rat plasma and tissues.

Experimental Workflow:

Caption: Workflow for the GC-MS analysis of BHA using a deuterated internal standard.

Detailed Protocol:

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer. For plasma samples, use directly.

-

Internal Standard Spiking: To a known volume of the sample (e.g., 1 mL), add a precise amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the linear range of the assay.

-

Extraction: Perform a liquid-liquid extraction by adding an immiscible organic solvent such as dichloromethane. Vortex vigorously and then centrifuge to separate the layers.

-

Derivatization: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of solvent and add a derivatizing agent like trifluoroacetic anhydride (B1165640) to improve the chromatographic properties of the analyte and internal standard.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into a GC-MS system.

-

Gas Chromatograph: Use a suitable capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient program should be optimized to ensure good separation of the analytes from matrix components.

-

Mass Spectrometer: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized analyte and the deuterated internal standard. For example, monitor the molecular ions or specific fragment ions.

-

-

Quantification: Construct a calibration curve by analyzing a series of standards with known concentrations of BHA and a fixed concentration of the internal standard. The concentration of BHA in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LC-MS/MS Method for BHA Analysis in Food and Biological Matrices

This protocol provides a general framework for the development of a robust LC-MS/MS method for BHA quantification.

Experimental Workflow:

Caption: General workflow for the LC-MS/MS analysis of BHA with a deuterated internal standard.

Detailed Protocol:

-

Sample Preparation: For solid food samples, homogenize a representative portion. For liquid samples like milk or beverages, use a measured volume.

-

Internal Standard Addition: Add a known amount of this compound to the sample at the beginning of the extraction process to account for any analyte loss during sample preparation.

-

Extraction and Cleanup:

-

For fatty matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or solid-phase extraction (SPE) with a C18 cartridge is recommended to remove lipids and other interferences.

-

For biological fluids, protein precipitation followed by SPE can be employed.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reversed-phase C18 column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid like formic acid to improve peak shape.

-

Tandem Mass Spectrometer: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both BHA and BHA-d3. For BHA, a possible transition is m/z 181 → 166 (for the [M+H]⁺ ion), and for BHA-d3, the corresponding transition would be m/z 184 → 169.

-

-

Quantification: Similar to the GC-MS method, create a calibration curve using the peak area ratios of the analyte to the internal standard and determine the concentration of BHA in the samples.

Biological Interactions and Signaling Pathways

Beyond its role as an antioxidant, recent research has unveiled a more specific biological activity of BHA. It has been demonstrated that BHA can act as a direct inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a crucial regulator of cellular inflammation and cell death pathways such as necroptosis and apoptosis.[15][16] This finding has significant implications for interpreting previous studies that attributed the biological effects of BHA solely to its antioxidant properties.

RIPK1 Signaling Pathway and Inhibition by BHA:

References

- 1. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 6. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]

- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. myadlm.org [myadlm.org]

- 11. researchgate.net [researchgate.net]

- 12. 2-tert-Butyl-4-hydroxyanisole | C11H16O2 | CID 6932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Tert-Butyl-4-Hydroxyanisole | 88-32-4 | SynZeal [synzeal.com]

- 14. CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Antioxidant and food additive BHA prevents TNF cytotoxicity by acting as a direct RIPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-tert-Butyl-4-hydroxyanisole-d3 (CAS: 1794892-02-6), a deuterated analog of the widely used synthetic antioxidant, Butylated Hydroxyanisole (BHA). Primarily utilized as a high-purity internal standard, this stable isotope-labeled compound is indispensable for accurate and precise quantification of BHA in complex matrices such as pharmaceuticals, food products, and biological samples. This document details its physicochemical properties, outlines a typical synthesis approach, and provides in-depth experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the biological role of its non-deuterated counterpart, BHA, focusing on its antioxidant mechanism and its modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative stress.

Introduction

This compound is the deuterium-labeled form of 2-tert-Butyl-4-hydroxyanisole, one of the two isomers that constitute commercial Butylated Hydroxyanisole (BHA). BHA has been extensively used since the 1940s as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation of fats and oils. Given its widespread use, the accurate monitoring of BHA levels is crucial for regulatory compliance and safety assessment.

The incorporation of three deuterium (B1214612) atoms into the methoxy (B1213986) group of 2-tert-Butyl-4-hydroxyanisole results in a molecule with a distinct mass-to-charge ratio (m/z) while retaining nearly identical chemical and physical properties to the unlabeled analyte. This makes it an ideal internal standard for mass spectrometry-based quantitative methods, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

Physicochemical and Spectral Data

Quantitative data for this compound is primarily derived from its certificate of analysis as a reference standard and is compared here with its non-deuterated analog. The physical properties are expected to be nearly identical to the unlabeled compound.

| Property | This compound | 2-tert-Butyl-4-hydroxyanisole (non-deuterated) |

| CAS Number | 1794892-02-6 | 88-32-4 |

| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 183.26 g/mol | 180.25 g/mol [1] |

| Appearance | White to off-white solid (inferred) | White or slightly yellow waxy solid[1] |

| Melting Point | ~69-71 °C (estimated) | 69-71 °C |

| Boiling Point | ~264-270 °C (estimated) | 264-270 °C |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, DMSO (inferred) | Insoluble in water; Soluble in ethanol, acetone, DMSO |

| Primary Application | Internal standard for mass spectrometry[2] | Antioxidant, food preservative[1] |

Note: Specific experimental data for the deuterated compound is limited. Properties are largely inferred from the non-deuterated analog and supplier information.

Synthesis Overview

The synthesis of deuterated phenolic compounds like this compound typically involves isotopic labeling of a precursor or the final molecule. A common strategy for introducing a trideuteromethyl (-CD₃) group is to use a deuterated methylating agent.

A plausible synthetic route involves the O-methylation of the corresponding hydroquinone (B1673460) precursor, 3-tert-butylbenzene-1,4-diol, using a deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄) under basic conditions.

Biological Activity of Butylated Hydroxyanisole (BHA)

The biological significance of this compound is intrinsically linked to its non-deuterated counterpart, BHA, which is a potent antioxidant.

Antioxidant Mechanism of Action

BHA's primary mechanism of action is as a free radical scavenger. The phenolic hydroxyl group can donate a hydrogen atom to lipid free radicals (R•, RO•, or ROO•), which are formed during the initial stages of oxidation. This process neutralizes the radicals and terminates the auto-oxidation chain reaction, thereby preventing the rancidification of fats and oils. The resulting BHA radical is stabilized by resonance within the aromatic ring, making it relatively unreactive.

Modulation of the Keap1-Nrf2 Signaling Pathway

Beyond direct radical scavenging, BHA exerts a significant protective effect within cells by activating the Keap1-Nrf2 signaling pathway, a master regulator of the antioxidant response.

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its repressor protein, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.

Electrophiles and reactive oxygen species (ROS), or compounds like BHA, can react with highly sensitive cysteine residues on Keap1.[3][4] This induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[3][5] Consequently, newly synthesized Nrf2 is able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[6] This leads to the upregulated expression of Phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1) and glutathione (B108866) S-transferases (GSTs), bolstering the cell's defense against oxidative stress.[7]

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of BHA. Below is a detailed methodology for a typical LC-MS/MS workflow.

Quantification of BHA in a Biological Matrix (e.g., Plasma)

This protocol outlines the steps for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

5.1.1. Materials and Reagents

-

This compound (Internal Standard, IS)

-

2-tert-Butyl-4-hydroxyanisole (Analyte Standard)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Control Plasma (Analyte-free)

5.1.2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve BHA and BHA-d3 in acetonitrile to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the BHA stock solution with acetonitrile:water (1:1) to prepare a series of calibration standards (e.g., 1-1000 ng/mL).

-

Internal Standard Working Solution: Dilute the BHA-d3 stock solution to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.

5.1.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the BHA-d3 internal standard working solution to each tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrument used.

| Parameter | Typical Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 25% B, ramp to 90% B over 4 min, hold for 0.5 min, return to initial conditions |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) or Atmospheric Pressure Chemical Ionization (APCI)[8][9] |

| MRM Transitions | BHA: Q1: 179.1 -> Q3: 164.1 (Quantifier), Q3: 136.1 (Qualifier) BHA-d3: Q1: 182.1 -> Q3: 167.1 (Quantifier) |

| Gas Temperature | 300 °C |

| Nebulizer Pressure | 40 psi |

Note: The Multiple Reaction Monitoring (MRM) transition for BHA in negative mode often corresponds to the deprotonated molecule [M-H]⁻ at m/z 179.1, fragmenting to m/z 164.1 due to the loss of a methyl group (-CH₃).[10] The corresponding transition for BHA-d3 would be [M-H]⁻ at m/z 182.1 fragmenting to m/z 167.1 from the loss of a deuterated methyl group (-CD₃).

5.1.5. Data Analysis and Quantification

-

Generate a calibration curve by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the concentration of the calibration standards.

-

Perform a linear regression analysis on the calibration curve.

-

Determine the concentration of BHA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is a critical analytical tool for researchers and quality control professionals who require reliable quantification of BHA. Its use as an internal standard in LC-MS/MS methods ensures a high degree of accuracy and precision by compensating for analytical variability. Understanding the foundational antioxidant mechanisms and the cytoprotective signaling pathways modulated by its non-deuterated analog, BHA, provides essential context for its application in safety, efficacy, and metabolic studies. The detailed protocols and data presented in this guide serve as a robust resource for the effective implementation of this deuterated standard in a research or drug development setting.

References

- 1. 2-tert-Butyl-4-Hydroxyanisole - CAS - 88-32-4 | Axios Research [axios-research.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Beyond Antioxidation: Keap1–Nrf2 in the Development and Effector Functions of Adaptive Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of residual butylated hydroxytoluene and butylated hydroxyanisole in Salmo salar, milk, and butter by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 (d3-BHA) is the deuterated analog of the synthetic antioxidant 2-tert-butyl-4-hydroxyanisole (B1682940) (BHA). BHA is a widely used preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative degradation. The deuteration of BHA, specifically on the methoxy (B1213986) group, makes it a valuable tool in various research applications, particularly in pharmacokinetic and metabolic studies where it serves as an internal standard for the accurate quantification of BHA in biological matrices. This guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological significance of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data for the non-deuterated form, 2-tert-Butyl-4-hydroxyanisole, is also provided for comparison. The primary difference between the two compounds is the isotopic substitution of three hydrogen atoms with deuterium (B1214612) on the methoxy group, resulting in a slightly higher molecular weight for the deuterated compound.

| Property | This compound | 2-tert-Butyl-4-hydroxyanisole |

| CAS Number | 1794892-02-6[1] | 88-32-4 |

| Molecular Formula | C₁₁H₁₃D₃O₂ | C₁₁H₁₆O₂ |

| Molecular Weight | 183.26 g/mol | 180.24 g/mol |

| Appearance | White to off-white solid | Waxy solid |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 48-55 °C |

| Boiling Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 264-270 °C |

| Solubility | Slightly soluble in Chloroform and Methanol. | Insoluble in water; soluble in ethanol, methanol, propylene (B89431) glycol, fats, and oils. |

Synthesis

The synthesis of 2-tert-Butyl-4-hydroxyanisole is typically achieved through the alkylation of 4-methoxyphenol (B1676288) with isobutylene (B52900). For the synthesis of this compound, a deuterated methylating agent would be used in the synthesis of the 4-methoxyphenol precursor or in a subsequent methylation step. A general, non-deuterated synthesis is described below.

General Synthesis of 2-tert-Butyl-4-hydroxyanisole

A common method involves the Friedel-Crafts alkylation of 4-methoxyphenol.

-

Reactants : 4-methoxyphenol and isobutylene (or tert-butanol (B103910) as a source of the tert-butyl group).

-

Catalyst : A protic acid such as sulfuric acid or phosphoric acid, or a Lewis acid.

-

Procedure : 4-methoxyphenol is reacted with isobutylene in the presence of the acid catalyst. The reaction mixture is then neutralized, and the product is isolated and purified, often by distillation or crystallization. This process typically yields a mixture of 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole.

For the synthesis of the deuterated compound, a common strategy would involve the methylation of tert-butylhydroquinone (B1681946) using a deuterated methylating agent, such as deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄).

Experimental Protocols

The analysis of this compound, particularly when used as an internal standard, often involves chromatographic techniques. The following are general protocols for related non-deuterated compounds that can be adapted.

Thin-Layer Chromatography (TLC) for BHA Isomers

-

Stationary Phase : Silica gel plates.

-

Mobile Phase : A non-polar solvent system, such as chloroform.

-

Sample Preparation : Dissolve the sample in a suitable organic solvent like ether.

-

Development : Spot the sample on the TLC plate and develop the chromatogram in a chamber saturated with the mobile phase.

-

Visualization : The spots can be visualized by spraying with a solution of ferric chloride and potassium ferricyanide, which produces blue spots.

Gas Chromatography (GC) for BHA Isomers

-

Column : A capillary column suitable for the analysis of phenolic compounds, such as one with a 5% phenyl-methylpolysiloxane stationary phase.

-

Injector and Detector : A split/splitless injector and a flame ionization detector (FID).

-

Carrier Gas : Helium or nitrogen.

-

Temperature Program : An initial oven temperature of around 150°C, followed by a ramp to a final temperature of approximately 250°C.

-

Sample Preparation : The sample is dissolved in a suitable solvent like acetone. Derivatization to form trimethylsilyl (B98337) ethers may be employed to improve chromatographic performance.

High-Performance Liquid Chromatography (HPLC) for BHA Isomers

-

Column : A reverse-phase C18 column.

-

Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

-

Detector : A UV detector set to a wavelength of around 280 nm.

-

Sample Preparation : The sample is dissolved in the mobile phase or a compatible solvent.

Biological Significance and Signaling Pathways

This compound is primarily used as an internal standard in pharmacokinetic studies to quantify BHA levels in biological samples.[1] The biological activity of BHA itself is of significant interest to researchers. BHA is known to be an antioxidant and has been shown to induce the expression of phase II detoxification enzymes. This induction is a key mechanism of its protective effects against chemical carcinogenesis.

The Keap1-Nrf2 Signaling Pathway

The induction of phase II enzymes by BHA is primarily mediated through the Keap1-Nrf2 signaling pathway.[2][3][4] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.

When cells are exposed to electrophiles or oxidative stress, such as that induced by BHA or its metabolites, cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.

In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a battery of cytoprotective genes, including those for phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as antioxidant proteins.

dot

Caption: The Keap1-Nrf2 signaling pathway activated by BHA.

Applications in Research

The primary application of this compound is as an internal standard for the quantification of BHA in various matrices, especially in biological samples for pharmacokinetic and metabolism studies.[1] The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to highly accurate and precise measurements.

Beyond its role as an internal standard, the study of BHA and its deuterated analogs contributes to the understanding of:

-

Drug Metabolism and Pharmacokinetics (DMPK): Elucidating the metabolic fate of phenolic antioxidants.

-

Toxicology: Investigating the mechanisms of toxicity and carcinogenicity of food additives.

-

Pharmacology: Exploring the potential of Nrf2 activators in the prevention and treatment of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

Conclusion

This compound is a crucial analytical tool for researchers in the fields of drug development, food science, and toxicology. Its physical and chemical properties are very similar to its non-deuterated counterpart, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for mass spectrometric analysis. Furthermore, the biological activity of the parent compound, BHA, particularly its role in the induction of cytoprotective enzymes via the Keap1-Nrf2 pathway, continues to be an active area of research with implications for disease prevention and therapy. This technical guide provides a foundational understanding of this compound for professionals in the scientific community.

References

- 1. veeprho.com [veeprho.com]

- 2. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of phase I, II and III drug metabolism/transport by xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

2-tert-Butyl-4-hydroxyanisole-d3 molecular weight

An In-depth Technical Guide on 2-tert-Butyl-4-hydroxyanisole-d3: Properties and Applications

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their studies.

Introduction

2-tert-Butyl-4-hydroxyanisole (2-BHA) is one of the two isomers of butylated hydroxyanisole (BHA), a widely used antioxidant in food, cosmetics, and pharmaceuticals.[1][2][3] Its deuterated form, this compound, serves as a valuable internal standard for analytical and pharmacokinetic research.[4] The inclusion of deuterium (B1214612) atoms results in a higher molecular weight, allowing for its differentiation from the non-labeled compound in mass spectrometry-based analyses, thereby enhancing the accuracy of quantification in biological matrices.[4]

Molecular Weight Data

The key physical property differentiating this compound from its non-deuterated counterpart is its molecular weight. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms, specifically on the methoxy (B1213986) group, as indicated by its IUPAC name: 3-(tert-butyl)-4-(methoxy-d3)phenol.[4]

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| 2-tert-Butyl-4-hydroxyanisole | C₁₁H₁₆O₂ | 180.24, 180.25[5][6] |

| This compound | C₁₁H₁₃D₃O₂ | 183.26[4][7] |

Experimental Protocol: Quantification of 2-tert-Butyl-4-hydroxyanisole in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

The primary application of this compound is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol for its use.

Objective: To accurately quantify the concentration of 2-tert-Butyl-4-hydroxyanisole in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

-

2-tert-Butyl-4-hydroxyanisole (analyte)

-

This compound (internal standard, IS)

-

Biological matrix (e.g., rat plasma)

-

Solvents for extraction (e.g., methylene (B1212753) chloride)

-

Reagents for derivatization (if necessary, e.g., trifluoroacetic anhydride)

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the analyte and the internal standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To a known volume of the unknown sample, calibration standards, and QC samples, add a fixed amount of the internal standard (this compound).

-

Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the biological matrix. For instance, an extraction can be carried out using methylene chloride.

-

Evaporate the extraction solvent and reconstitute the residue in the mobile phase.

-

Derivatization may be performed to improve chromatographic and mass spectrometric properties.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Develop a chromatographic method to separate the analyte and internal standard from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow Visualization

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative bioanalytical method.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard significantly improves the reliability and accuracy of quantitative assays for 2-tert-Butyl-4-hydroxyanisole. The detailed protocol and workflow provided in this guide offer a framework for the application of this stable isotope-labeled compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Protective effects of 2(3)-tert-butyl-4-hydroxyanisole on chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 2- and 3-tert-butyl-4-hydroxyanisole on glutathione S-transferase and epoxide hydrolase activities and sulfhydryl levels in liver and forestomach of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. 2-tert-Butyl-4-Hydroxyanisole - CAS - 88-32-4 | Axios Research [axios-research.com]

- 6. scbt.com [scbt.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

Stability of Deuterated Butylated Hydroxyanisole (BHA) Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butylated hydroxyanisole (BHA) is a widely utilized synthetic antioxidant in the food, pharmaceutical, and cosmetic industries to prevent oxidative degradation.[1][2] Comprising a mixture of 2-tert-butyl-4-hydroxyanisole (B1682940) and 3-tert-butyl-4-hydroxyanisole, its efficacy is rooted in the ability of its phenolic hydroxyl group to scavenge free radicals.[2][3] Enhancing the metabolic stability of small molecules through deuteration is a proven strategy in drug development, leveraging the kinetic isotope effect (KIE) to slow the rate of metabolic conversion.[4][5][6] This technical guide explores the theoretical underpinnings and practical considerations for the enhanced stability of deuterated BHA compounds. It provides a framework for assessing this stability through detailed experimental protocols for forced degradation studies and presents hypothetical comparative data to illustrate the expected outcomes. Furthermore, this guide visualizes the antioxidant mechanism of BHA and a proposed experimental workflow for stability assessment.

Introduction: The Rationale for Deuterating BHA

The antioxidant activity of BHA stems from the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting BHA radical is stabilized by resonance. However, BHA is subject to metabolism, primarily through O-demethylation and subsequent conjugation, which can impact its bioavailability and duration of action.[7]

Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This is due to the lower zero-point energy of the C-D bond.[8] Consequently, reactions involving the cleavage of a C-D bond have a higher activation energy and proceed at a slower rate.[8] This phenomenon, known as the kinetic isotope effect (KIE), can significantly enhance the metabolic stability of a compound without altering its fundamental pharmacological properties.[5][9] By selectively replacing hydrogen atoms at metabolically labile positions on the BHA molecule (e.g., on the methoxy (B1213986) or tert-butyl groups) with deuterium, it is hypothesized that the rate of oxidative metabolism can be reduced, thereby increasing its stability and antioxidant longevity.

Hypothetical Comparative Stability Data

The following tables present hypothetical quantitative data from a forced degradation study comparing standard BHA with a deuterated analogue (d-BHA). These tables are designed to illustrate the expected increase in stability conferred by deuteration under various stress conditions.

Table 1: Stability of BHA and d-BHA under Acidic and Basic Hydrolysis

| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |

| 0.1 N HCl at 60°C | 0 | 100 | 100 | - |

| 12 | 92.5 | 97.8 | tert-butylhydroquinone | |

| 24 | 85.3 | 94.2 | tert-butylhydroquinone | |

| 48 | 76.1 | 89.5 | tert-butylhydroquinone | |

| 0.1 N NaOH at 60°C | 0 | 100 | 100 | - |

| 12 | 88.9 | 96.1 | Various oxidation products | |

| 24 | 79.2 | 91.7 | Various oxidation products | |

| 48 | 68.5 | 85.3 | Various oxidation products |

Table 2: Stability of BHA and d-BHA under Oxidative and Thermal Stress

| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |

| 3% H₂O₂ at 25°C | 0 | 100 | 100 | - |

| 6 | 81.4 | 92.3 | BHA-quinone | |

| 12 | 65.7 | 83.1 | BHA-quinone | |

| 24 | 48.2 | 71.5 | BHA-quinone | |

| Dry Heat at 105°C | 0 | 100 | 100 | - |

| 24 | 90.1 | 95.6 | Various oxidation products | |

| 48 | 82.5 | 91.8 | Various oxidation products | |

| 72 | 75.8 | 88.2 | Various oxidation products |

Table 3: Photostability of BHA and d-BHA

| Condition | Time (hours) | BHA (% remaining) | d-BHA (% remaining) | Major Degradant |

| ICH Photostability Chamber | 0 | 100 | 100 | - |

| (1.2 million lux hours) | 12 | 89.3 | 94.7 | Various photolytic products |

| 24 | 80.1 | 90.2 | Various photolytic products |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies to assess the stability of deuterated BHA compounds, in accordance with ICH guidelines.[10][11]

Materials and Reagents

-

Butylated Hydroxyanisole (BHA), reference standard

-

Deuterated Butylated Hydroxyanisole (d-BHA), synthesized and characterized

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (B78521) (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Water, HPLC grade

-

Forced degradation studies are crucial for understanding a drug's stability.[10][11][12][13][14]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Photostability chamber

-

Temperature-controlled oven

-

Calibrated pH meter

Chromatographic Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocol

-

Preparation of Stock Solutions: Prepare stock solutions of BHA and d-BHA in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of each stock solution, add 9 mL of 0.1 N HCl.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at 0, 12, 24, and 48 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 N NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

To 1 mL of each stock solution, add 9 mL of 0.1 N NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at 0, 12, 24, and 48 hours.

-

Neutralize the aliquots with an equivalent amount of 0.1 N HCl and dilute with mobile phase for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of each stock solution, add 9 mL of 3% H₂O₂.

-

Store the solutions at room temperature (25°C), protected from light.

-

Withdraw aliquots at 0, 6, 12, and 24 hours.

-

Dilute with mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Spread a thin layer of solid BHA and d-BHA in separate petri dishes.

-

Place the dishes in a hot air oven maintained at 105°C.

-

Collect samples at 0, 24, 48, and 72 hours.

-

Prepare solutions of the collected samples in methanol at a known concentration for HPLC analysis.

-

-

Photostability Testing:

-

Spread a thin layer of solid BHA and d-BHA in separate petri dishes.

-

Expose the samples in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Collect samples at appropriate time points and prepare solutions for HPLC analysis. A control sample should be kept in the dark.

-

Analysis

-

Inject the prepared samples into the HPLC system.

-

Calculate the percentage of remaining BHA or d-BHA at each time point relative to the initial concentration.

-

Identify and quantify major degradation products.

Visualizations: Pathways and Workflows

BHA Antioxidant Mechanism

The antioxidant action of BHA involves the donation of a hydrogen atom from its phenolic hydroxyl group to a free radical (R•), which is a key step in terminating radical chain reactions.

Caption: Antioxidant mechanism of Butylated Hydroxyanisole (BHA).

Proposed Signaling Pathway of BHA-Induced Apoptosis

While BHA is a widely used antioxidant, some studies suggest it can induce apoptosis in certain cell lines, potentially through mitochondrial pathways.[15][16]

Caption: A potential signaling pathway for BHA-induced apoptosis.

Experimental Workflow for Stability Assessment

The following diagram outlines the logical flow of the forced degradation studies described in the experimental protocols.

Caption: Workflow for forced degradation stability testing of BHA compounds.

Conclusion

The strategic deuteration of Butylated Hydroxyanisole presents a promising avenue for enhancing its stability against both metabolic and environmental degradation. The foundational principle of the kinetic isotope effect suggests that d-BHA will exhibit a slower rate of degradation across various stress conditions compared to its non-deuterated counterpart. The experimental framework provided in this guide offers a comprehensive approach to validating this hypothesis through systematic forced degradation studies. The anticipated results, as illustrated in the hypothetical data tables, would demonstrate the superior stability of deuterated BHA, potentially leading to improved performance and longevity in its applications as an antioxidant in pharmaceutical and other formulations. Further research is warranted to confirm these findings and to fully elucidate the in vivo metabolic fate of deuterated BHA compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 3. Item - Studies on the stability and antioxidant properties of butylated hydroxyanisoles - Loughborough University - Figshare [repository.lboro.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 6. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ijrpp.com [ijrpp.com]

- 14. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]

- 15. Molecular mechanism of cell death induced by the antioxidant tert-butylhydroxyanisole in human monocytic leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparison of cell death mechanisms of antioxidants, butylated hydroxyanisole and butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Safety Profile of 2-tert-Butyl-4-hydroxyanisole-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-tert-Butyl-4-hydroxyanisole-d3, a deuterated analog of the antioxidant 2-tert-Butyl-4-hydroxyanisole (BHA). Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated compound, this document extrapolates safety information from its well-characterized parent compound. It is crucial to note that while the toxicological properties are expected to be similar, the deuteration may influence metabolic pathways, a factor to be considered in experimental design. This guide is intended for use in a controlled laboratory setting by qualified individuals.

Hazard Identification and Classification

2-tert-Butyl-4-hydroxyanisole, the parent compound, is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized below. Researchers should handle the deuterated analog with the same precautions.

GHS Classification of 2-tert-Butyl-4-hydroxyanisole:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Carcinogenicity | Category 2 | H351: Suspected of causing cancer |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of 2-tert-Butyl-4-hydroxyanisole. These properties are expected to be very similar for the d3 variant.

| Property | Value |

| Molecular Formula | C₁₁H₁₃D₃O₂ |

| Molecular Weight | 183.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 58-60 °C |

| Boiling Point | Not available |

| Flash Point | 113 °C (235 °F) - closed cup[1] |

| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents. |

Toxicological Data

The toxicological data presented below is for the non-deuterated parent compound, 2-tert-Butyl-4-hydroxyanisole. While specific studies on the deuterated form are lacking, this data provides a crucial baseline for risk assessment.

| Metric | Value | Species |

| LD50 (Oral) | 2910 mg/kg | Rat[2] |

| LD50 (Intraperitoneal) | 32 mg/kg | Rat[2] |

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized OECD guidelines. These protocols are fundamental to understanding how the toxicological data presented in this guide are generated.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the short-term adverse effects of a substance administered orally in a single dose or multiple doses within 24 hours.[3][4]

Methodology:

-

Animal Selection: Healthy, young adult rodents (typically rats) are used.[5]

-

Housing and Fasting: Animals are housed individually and fasted prior to dosing.[5]

-

Dose Administration: The test substance is administered orally by gavage in a stepwise procedure.[4] Each step uses three animals of a single sex.[4]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

-

Endpoint: The absence or presence of compound-related mortality at one dose level determines the next step, allowing for classification of the substance into a specific toxicity class based on LD50 cut-off values.[3][4]

Acute Dermal Irritation/Corrosion - OECD 404

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[6]

-

Test Area Preparation: A small area of the animal's skin is clipped free of fur.

-

Substance Application: A single dose of the test substance is applied to the prepared skin area for a 4-hour exposure period.[6] An untreated area serves as a control.[6]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals for up to 14 days.[6]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and reversibility of the observed effects.[6]

Acute Eye Irritation/Corrosion - OECD 405

This guideline assesses the potential of a substance to cause damage to the eye upon a single application.

Methodology:

-

Weight-of-Evidence Analysis: Before any in-vivo testing, a thorough review of existing data is conducted to avoid unnecessary animal testing.[7]

-

Animal Selection: Healthy, young adult albino rabbits are used.[7]

-

Substance Instillation: A single dose of the test substance is applied into one eye of the animal, with the other eye serving as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis.[8] The observation period can extend up to 21 days to assess reversibility.[8]

-

Classification: The substance is classified based on the severity and persistence of the ocular lesions.

Logical and Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key safety and experimental workflows.

Conclusion

The safety profile of this compound is reasonably inferred from its non-deuterated parent compound. It should be handled as a substance that is harmful if swallowed, causes serious eye irritation, and is suspected of causing cancer. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is mandatory. The provided experimental protocols, based on OECD guidelines, offer a framework for any further toxicological evaluation that may be required for specific research or drug development applications. Researchers must always consult the most current and specific safety information available and perform a thorough risk assessment before use.

References

- 1. oecd.org [oecd.org]

- 2. 2-tert-Butyl-4-hydroxyanisole Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Solubility of 2-tert-Butyl-4-hydroxyanisole-d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-tert-Butyl-4-hydroxyanisole-d3 is a deuterated form of the synthetic antioxidant 2-tert-Butyl-4-hydroxyanisole (2-BHA). BHA is widely used as a preservative in food, cosmetics, and pharmaceuticals to prevent oxidative degradation. The deuterated analogue serves as an internal standard in analytical methods, such as mass spectrometry, for the accurate quantification of BHA in various matrices. Understanding its solubility in organic solvents is crucial for the preparation of stock solutions, calibration standards, and for its effective use in various analytical and experimental settings. This guide provides a summary of available solubility data for BHA and a general experimental protocol for determining the solubility of such compounds.

Data Presentation: Solubility of Butylated Hydroxyanisole (BHA)

The following table summarizes the known quantitative and qualitative solubility of Butylated Hydroxyanisole (BHA) in various organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature (°C) |

| Ethanol | 25 g/100 mL[1] | Freely Soluble[2][3] | 25[1] |

| Methanol | Freely Soluble[2] | Not Specified | |

| Acetone | Soluble[4] | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | ≥34 mg/mL[5] | Soluble[4] | Not Specified |

| Propylene Glycol | 50 g/100 mL[1] | Freely Soluble[2] | 25[1] |

| Chloroform | Freely Soluble[3] | Not Specified | |

| Ether | Freely Soluble[3] | Not Specified | |

| Petroleum Ether | Soluble[3] | Not Specified | |

| Lard | 50 g/100 mL[1] | Soluble[2] | 50[1] |

| Corn Oil | 30 g/100 mL[1] | Soluble[2] | 25[1] |

| Peanut Oil | 40 g/100 mL[1] | Soluble[2] | 25[1] |

| Glycerol | 1 g/100 mL[1] | Soluble[2] | 25[1] |

| Water | <0.1 g/100 mL[1] | Insoluble[2][4] | 18.5[1] |

Experimental Protocols: Determination of Solubility

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.[6][7]

Objective: To determine the saturation solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of the solid solute to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a thermostatic shaker bath set at the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask using a rotary evaporator or by placing it in a vacuum oven at a suitable temperature until the solute is completely dry and a constant weight is achieved.

-

The final weight of the flask minus the initial weight gives the mass of the dissolved solute.

-

The solubility can then be expressed in terms of g/100 mL or other relevant units.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Determine the concentration of the solute in the diluted sample by comparing its response to the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

-

Data Reporting:

-

Report the solubility as an average of multiple determinations at the specified temperature.

-

Mandatory Visualization

Below is a workflow diagram for the experimental determination of solubility using the shake-flask method.

Caption: Workflow for determining the solubility of a solid in a liquid.

References

- 1. 2(3)-tert-Butyl-4-hydroxyanisole [chembk.com]

- 2. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

- 3. Butylated Hydroxyanisole | C11H16O2 | CID 8456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-tert-Butyl-4-Hydroxyanisole - LKT Labs [lktlabs.com]

- 5. apexbt.com [apexbt.com]

- 6. researchgate.net [researchgate.net]